molecular formula C24H20O4 B2397657 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate CAS No. 127856-68-2

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate

Cat. No.: B2397657
CAS No.: 127856-68-2
M. Wt: 372.42
InChI Key: CLXKPQCVESDHLX-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is a synthetic organic compound characterized by a propanedioate ester core (diethyl malonate derivative) substituted at the 2-position with a pyren-1-ylmethylidene group. The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH), imparts distinct electronic and photophysical properties, such as fluorescence and enhanced π-conjugation, which are advantageous in materials science and optoelectronics .

Properties

IUPAC Name

diethyl 2-(pyren-1-ylmethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)22(17)21(15)16/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXKPQCVESDHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate typically involves the condensation of pyrene-1-carbaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or piperidine

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Substituted esters or amides

Scientific Research Applications

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate has several applications in scientific research, including:

    Chemistry: Used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.

    Biology: Employed in the study of biological membranes and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrene moiety allows the compound to intercalate into DNA and interact with proteins, affecting their function and activity. The ester groups can also undergo hydrolysis, releasing the active pyrene derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations
Compound Name Substituent at 2-Position Core Structure Key Functional Groups
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate Pyren-1-ylmethylidene Propanedioate ester Ethyl esters, conjugated pyrene
Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate Pyrrolidin-1-ylamino-methylidene Propanedioate ester Ethyl esters, tertiary amine
1-[5-(2-formylfuryl)methyl]dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate 2,3-diethyl ester Furan-2-ylmethyl Tricarboxylate ester Ethyl esters, furan, hydroxyl
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietane-pyrimidine-thioacetate Acetate ester Thioether, pyrimidine, thietane

Key Observations :

  • The pyrene substituent in the target compound introduces significant hydrophobicity and π-stacking capability, unlike the pyrrolidine (polar amine) or furan (heteroaromatic) groups in analogs .
  • The thietane-pyrimidine-thioacetate group in confers sulfur-based reactivity, contrasting with the purely hydrocarbon-based pyrene.
Physicochemical Properties
Property Target Compound (Pyrene Derivative) Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
XlogP (Predicted logP) ~4.5 (estimated) 2.4 3.1 (estimated)
Topological Polar Surface Area (Ų) ~80 (estimated) 67.9 95 (estimated)
Hydrogen Bond Donors/Acceptors 0/6 1/6 0/8
Rotatable Bonds 8 8 7

Analysis :

  • The pyrene group increases hydrophobicity (higher XlogP) compared to the pyrrolidine derivative , which may enhance membrane permeability but reduce aqueous solubility.
  • The thietane-pyrimidine analog has a higher polar surface area due to sulfur and nitrogen atoms, favoring solubility in polar solvents.

Biological Activity

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate, with the CAS number 127856-68-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound belongs to a class of derivatives that exhibit significant biological activities. Its structure is characterized by the presence of a pyrene moiety, which is known for its photophysical properties and potential applications in biomedicine.

Target of Action

This compound has been associated with various biological activities including antimicrobial and antioxidant effects. Similar compounds have demonstrated potent interactions with microbial targets and oxidative stress pathways .

Mode of Action

The compound likely interacts with biological targets through enzyme inhibition or disruption of essential biochemical processes. This interaction can lead to the modulation of various signaling pathways involved in cellular responses .

Biochemical Pathways

Research indicates that compounds with structural similarities to this compound can interfere with biochemical pathways related to microbial growth and oxidative stress. These pathways are critical for maintaining cellular homeostasis and responding to environmental stressors .

Biological Activities

Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, making it a candidate for further development as an antimicrobial agent. Studies on similar thiazole derivatives have reported significant antimicrobial properties .

Antioxidant Activity : The antioxidant capacity of this compound may play a crucial role in protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases associated with oxidative stress .

Research Findings and Case Studies

Several studies have investigated the biological properties of related compounds, providing insights into the potential applications of this compound:

StudyFindingsImplications
Synthesis and characterization of push-pull dyes including pyrene derivatives showed strong absorption in visible rangeIndicates potential for photodynamic therapy applications
Similar compounds demonstrated antimicrobial and antioxidant activitiesSuggests therapeutic potential in treating infections and oxidative stress-related diseases
Review on hydantoins highlighted their biological activities as LFA-1 antagonistsProvides context for exploring similar structures in immune modulation

Q & A

Q. How do solvent polarity and pH affect aggregation-induced emission (AIE) properties?

  • Methodological Answer : Solvatochromic shifts in fluorescence spectra (e.g., red-edge excitation shifts) correlate with solvent polarity. pH-dependent studies (buffers from 2–12) assess protonation effects on the pyrenyl moiety. Dynamic Light Scattering (DLS) monitors nanoparticle formation in aqueous mixtures .

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